

Application Notes and Protocols for Safotibant in Mouse Models of Inflammation

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Disclaimer: Development of **safotibant** (LF22-0542) was discontinued after Phase 2 clinical trials, and as such, there is a lack of published data on its specific use in mouse models of inflammation. The following application notes and protocols are based on data from studies of other bradykinin B1 receptor (B1R) antagonists in murine models and are intended to provide a foundational framework for researchers. Dosages and protocols should be optimized for specific experimental conditions.

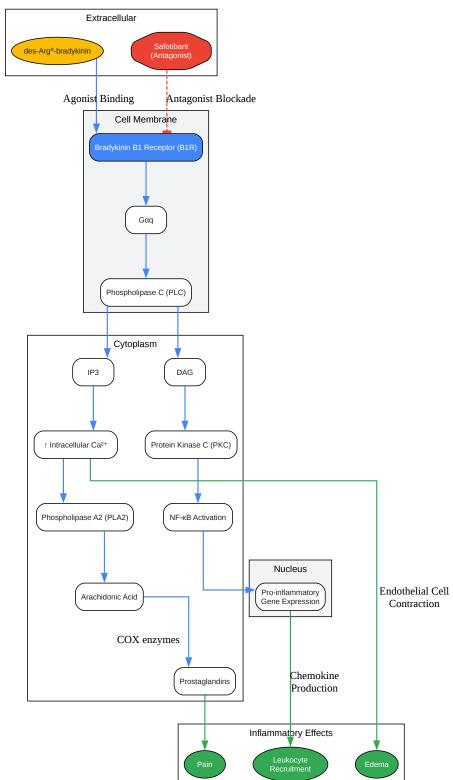
Introduction

Safotibant is a potent and selective antagonist of the bradykinin B1 receptor. The B1R is not typically present in healthy tissues but is rapidly induced by inflammatory mediators and tissue injury, making it a compelling target for therapeutic intervention in inflammatory conditions. In mouse models, the upregulation of B1R is associated with key features of inflammation, including edema, inflammatory pain, and leukocyte infiltration. Antagonism of B1R is therefore hypothesized to ameliorate these inflammatory responses. These notes provide guidance on the potential application of **safotibant** in common mouse models of inflammation.

Signaling Pathways and Experimental Logic

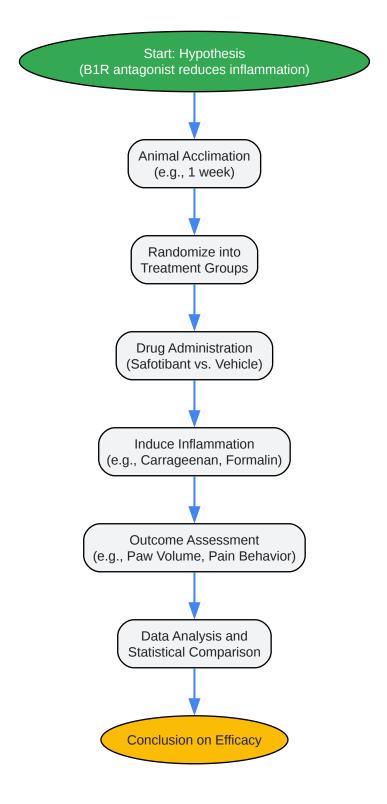
The activation of the B1R by its agonist, des-Arg⁹-bradykinin, triggers a signaling cascade that contributes to the inflammatory response. Understanding this pathway is crucial for designing experiments and interpreting results when using a B1R antagonist like **safotibant**.





Bradykinin B1 Receptor Signaling in Inflammation





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